molecular formula C24H37N9O10S B14195108 L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine CAS No. 915775-37-0

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine

Cat. No.: B14195108
CAS No.: 915775-37-0
M. Wt: 643.7 g/mol
InChI Key: JDBWKZXRYXVJJC-UYLCUJDWSA-N
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Description

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine is a peptide compound composed of six amino acids: proline, histidine, serine, cysteine, asparagine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-asparagine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-cysteine, L-serine, L-histidine, and L-proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria) to produce the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid modification.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from reduced cysteine residues.

    Substitution: Modified peptide with substituted amino acid residues.

Scientific Research Applications

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or inducing conformational changes. The pathways involved may include signal transduction, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-isoleucine: A similar peptide with an additional isoleucine residue.

    L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-seryl-L-tyrosine: A similar peptide with a tyrosine residue instead of the second serine.

Uniqueness

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparaginyl-L-serine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This structural feature can significantly impact its stability, folding, and biological activity compared to other similar peptides.

Properties

CAS No.

915775-37-0

Molecular Formula

C24H37N9O10S

Molecular Weight

643.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H37N9O10S/c25-18(36)5-14(21(39)32-16(8-35)24(42)43)30-23(41)17(9-44)33-22(40)15(7-34)31-20(38)13(4-11-6-26-10-28-11)29-19(37)12-2-1-3-27-12/h6,10,12-17,27,34-35,44H,1-5,7-9H2,(H2,25,36)(H,26,28)(H,29,37)(H,30,41)(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t12-,13-,14-,15-,16-,17-/m0/s1

InChI Key

JDBWKZXRYXVJJC-UYLCUJDWSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O

Origin of Product

United States

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